Cas no 863769-40-8 (2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester)

2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid
- 1-Pyrrolidinecarboxylic acid, 2-(4-carboxyphenyl)-, 1-(1,1-dimethylethyl) ester
- 2-(4-CARBOXY-PHENYL)-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- N-Boc-4-pyrrolidin-2-yl-benzoic acid
- DTXSID30662872
- BS-49539
- N-Boc-4-pyrrolidin-2-ylbenzoic acid
- SCHEMBL1655270
- 863769-40-8
- CS-0147330
- SB39137
- BCP20446
- 2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester
- FT-0712516
- 2-(4-carboxyphenyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- 4-[1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]benzoic acid
- 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoicacid
- 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]benzoic acid
- EN300-262769
- PPLCFZBVANBKEC-UHFFFAOYSA-N
- Y13650
- MFCD03701262
- 4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid
- 1-(1,1-Dimethylethyl) 2-(4-carboxyphenyl)-1-pyrrolidinecarboxylate (ACI)
- DB-076604
- 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
-
- MDL: MFCD03701262
- Inchi: 1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-4-5-13(17)11-6-8-12(9-7-11)14(18)19/h6-9,13H,4-5,10H2,1-3H3,(H,18,19)
- InChI Key: PPLCFZBVANBKEC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C2CCCN2C(OC(C)(C)C)=O)=CC=1)O
Computed Properties
- Exact Mass: 291.14705815g/mol
- Monoisotopic Mass: 291.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66.8Ų
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM308223-1g |
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid |
863769-40-8 | 95% | 1g |
$*** | 2023-05-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HU818-50mg |
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester |
863769-40-8 | 97% | 50mg |
1170.0CNY | 2021-07-14 | |
Chemenu | CM308223-250mg |
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid |
863769-40-8 | 95% | 250mg |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | Y1009251-5g |
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
863769-40-8 | 95% | 5g |
$5375 | 2024-07-28 | |
Enamine | EN300-262769-0.5g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid |
863769-40-8 | 95% | 0.5g |
$1034.0 | 2024-06-18 | |
Enamine | EN300-262769-2.5g |
4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}benzoic acid |
863769-40-8 | 95% | 2.5g |
$3078.0 | 2024-06-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0283-250mg |
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
863769-40-8 | 97% | 250mg |
3349.77CNY | 2021-05-07 | |
eNovation Chemicals LLC | Y1215543-1g |
4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid |
863769-40-8 | 95% | 1g |
$1300 | 2024-06-03 | |
eNovation Chemicals LLC | Y1009251-100mg |
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
863769-40-8 | 95% | 100mg |
$285 | 2024-07-28 | |
eNovation Chemicals LLC | Y1009251-250mg |
2-(4-Carboxy-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
863769-40-8 | 95% | 250mg |
$450 | 2024-07-28 |
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Production Method
Production Method 1
2.1 Reagents: N-Hydroxyphthalimide , Diisopropylcarbodiimide Solvents: Dimethylacetamide ; 1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 18 h, rt
Production Method 2
2.1 Reagents: Acetic acid , Zinc , Nickel bromide Catalysts: Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylacetamide , Water ; 2 h, rt
3.1 Reagents: N-Hydroxyphthalimide , Diisopropylcarbodiimide Solvents: Dimethylacetamide ; 1 h, rt
3.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
3.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 18 h, rt
Production Method 3
1.2 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 6 h, rt
Production Method 4
2.1 Reagents: N-Hydroxyphthalimide , Diisopropylcarbodiimide Solvents: Dimethylacetamide ; 1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 18 h, rt
Production Method 5
2.1 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
2.2 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 6 h, rt
Production Method 6
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 18 h, rt
Production Method 7
2.1 Reagents: N-Hydroxyphthalimide , Diisopropylcarbodiimide Solvents: Dimethylacetamide ; 1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 18 h, rt
Production Method 8
Production Method 9
2.1 Reagents: N-Hydroxyphthalimide , Diisopropylcarbodiimide Solvents: Dimethylacetamide ; 1 h, rt
2.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
2.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 18 h, rt
Production Method 10
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Dimethylacetamide ; 70 - 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate , Sodium iodide , [(1-Methylethoxy)silyl]benzene Solvents: Dimethylacetamide ; 6 h, rt
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Raw materials
- N-Hydroxyphthalimide
- 4-Bromobenzoic acid
- N-Boc-4-bromopiperidine
- Tert-butyl 4-iodopiperidine-1-carboxylate
- 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate
- Boc-L-Pro-OH
- (1-Bromoethyl)benzene
- 4-Iodobenzoic acid
- 1-Benzoylpiperidine-4-carboxylic acid
- 4-Piperidinecarboxylic acid, 1-benzoyl-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Preparation Products
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester Related Literature
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
Additional information on 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester (CAS No. 863769-40-8): A Comprehensive Overview
2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester (CAS No. 863769-40-8) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, also known as Tert-butyl 2-(4-carboxyphenyl)pyrrolidine-1-carboxylate, is characterized by its unique structural features, which include a pyrrolidine ring, a tert-butyl ester group, and a carboxylic acid moiety. These structural elements contribute to its potential applications in various scientific and industrial domains.
The pyrrolidine ring is a five-membered heterocyclic compound with a nitrogen atom, which imparts significant stability and reactivity to the molecule. The presence of the tert-butyl ester group provides additional steric protection and enhances the compound's solubility properties. The carboxylic acid moiety at the para position of the phenyl ring adds functional versatility, making it an attractive candidate for further chemical modifications and derivatizations.
Recent studies have highlighted the potential of 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester in various applications. In the realm of medicinal chemistry, this compound has been explored as a building block for the synthesis of bioactive molecules. Its structural features make it an excellent starting material for the development of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with enhanced pharmacological properties, such as improved potency and reduced toxicity.
In organic synthesis, 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester serves as a valuable intermediate for the preparation of complex organic molecules. Its reactivity and functional groups allow for a wide range of chemical transformations, including coupling reactions, esterifications, and amidations. These transformations are crucial for the synthesis of natural products, pharmaceuticals, and other advanced materials.
One notable application of this compound is in the field of peptide chemistry. The pyrrolidine ring can be used to mimic the structure of amino acids, making it useful for the design and synthesis of peptidomimetics. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides but often exhibit improved stability and bioavailability. This makes them valuable in drug discovery and development.
Moreover, 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester has been investigated for its potential in catalysis. The presence of the carboxylic acid moiety can serve as a coordination site for metal ions, enabling its use as a ligand in transition metal-catalyzed reactions. Such reactions are essential in modern synthetic chemistry for their efficiency and selectivity.
In addition to its synthetic utility, this compound has been studied for its biological activities. Research has shown that derivatives of 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester exhibit promising anti-inflammatory properties. These properties are attributed to their ability to modulate specific signaling pathways involved in inflammation. This makes them potential candidates for the treatment of inflammatory diseases.
The safety profile of 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester has also been evaluated in several studies. Toxicity assessments have indicated that this compound is generally well-tolerated at relevant concentrations, making it suitable for further development in pharmaceutical applications.
In conclusion, 2-(4-Carboxy-Phenyl)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester (CAS No. 863769-40-8) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features make it an attractive candidate for further research and development in medicinal chemistry, organic synthesis, peptide chemistry, catalysis, and biological studies. As ongoing research continues to uncover new possibilities, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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